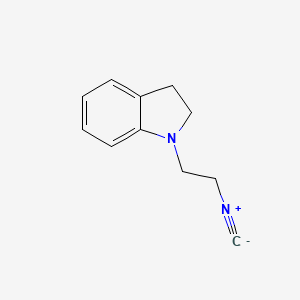

1-(2-Isocyanoethyl)-2,3-dihydroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-isocyanoethyl)-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOISHRIQRHVZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCN1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Isocyanoethyl 2,3 Dihydroindole and Its Precursors

Strategies for the Construction of the 2,3-Dihydroindole Core

The 2,3-dihydroindole scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies.

Reductive Methods for Dihydroindole Synthesis from Indoles or Oxindoles

A primary and straightforward approach to obtaining 2,3-dihydroindoles is through the reduction of the corresponding indoles or oxindoles. These methods are often favored for their high yields and the ready availability of the starting materials.

The reduction of indoles to indolines typically involves the saturation of the C2-C3 double bond. A range of reducing agents can accomplish this transformation. Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or rhodium (Rh). Another effective approach involves the use of metal hydrides. For instance, sodium cyanoborohydride (NaBH3CN) in the presence of an acid can selectively reduce the indole (B1671886) ring. More recently, transition-metal-free methods have been developed, such as the use of potassium borohydride (B1222165) (KBH4) in water, which offers a greener alternative.

Oxindoles provide an alternative precursor for the synthesis of 2,3-dihydroindoles. The reduction of the amide carbonyl group in the oxindole (B195798) ring can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). These reagents effectively reduce the C2-carbonyl to a methylene (B1212753) group, yielding the desired dihydroindole structure.

| Precursor | Reagents and Conditions | Product | Reference |

| Indole | H2, Pd/C, Ethanol, rt | 2,3-Dihydroindole | |

| Indole | NaBH3CN, Acetic Acid | 2,3-Dihydroindole | |

| Indole | KBH4, H2O | 2,3-Dihydroindole | |

| Oxindole | LiAlH4, THF | 2,3-Dihydroindole | |

| Oxindole | BH3·THF | 2,3-Dihydroindole |

Cyclization Reactions to Form Dihydroindole Systems

The construction of the 2,3-dihydroindole core can also be achieved through various intramolecular cyclization reactions. These methods often offer a high degree of control over the substitution pattern of the final product.

One prominent strategy is the palladium-catalyzed intramolecular cyclization of 2-bromo- or 2-iodo-N-allylanilines. In these reactions, the palladium catalyst facilitates the formation of the five-membered ring, leading to the dihydroindole product. Another powerful method is the Larock indole synthesis, which can be adapted to produce dihydroindoles through the palladium-catalyzed annulation of an alkyne and an o-iodoaniline derivative.

Radical cyclizations have also proven to be a valuable tool for the synthesis of dihydroindoles. For instance, the treatment of N-allyl-2-bromoanilines with a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), can induce a cyclization cascade to form the dihydroindole ring system.

Chemoenzymatic Approaches to Dihydroindole Derivatives

In recent years, chemoenzymatic methods have emerged as a powerful and sustainable alternative for the synthesis of chiral 2,3-dihydroindole derivatives. These approaches leverage the high selectivity of enzymes to create enantiomerically pure products.

One notable example involves the use of ene-reductases. These enzymes can catalyze the asymmetric reduction of the C2-C3 double bond of certain indole derivatives, affording chiral dihydroindoles with high enantiomeric excess. This biocatalytic approach is particularly advantageous for the synthesis of optically active pharmaceuticals and other fine chemicals.

Introduction of the Isocyanoethyl Moiety

Once the 2,3-dihydroindole core is in hand, the next critical step is the introduction of the 2-isocyanoethyl group at the N1 position. This can be achieved through direct functionalization of the dihydroindole nitrogen or by assembling the final molecule from precursors that already contain the necessary side chain.

Functionalization of Dihydroindole Nitrogen or Carbon Frameworks

The most direct route to 1-(2-isocyanoethyl)-2,3-dihydroindole involves the N-alkylation of 2,3-dihydroindole with a suitable two-carbon electrophile bearing a precursor to the isocyanide group. A common strategy is to react 2,3-dihydroindole with a 2-haloethylamine derivative, such as 2-bromoethylamine, followed by conversion of the terminal amine to an isocyanide.

The transformation of the primary amine to the isocyanide can be accomplished through a two-step sequence involving formylation followed by dehydration. Formylation can be achieved using reagents like ethyl formate (B1220265) or a mixed anhydride (B1165640) of formic acid. The subsequent dehydration of the formamide (B127407) is typically carried out using dehydrating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine (B92270) or triethylamine, or using tosyl chloride in pyridine.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 2,3-Dihydroindole | 1. BrCH2CH2NH22. HCO2Et | POCl3, Pyridine | This compound |

| 2,3-Dihydroindole | 1. Ethylene oxide2. MsCl, Et3N3. NaN34. PPh3, H2O5. HCO2Et | TsCl, Pyridine | This compound |

Assembly from Tryptamine-Derived Precursors

An alternative and often more convergent approach involves starting from a tryptamine-derived precursor. In this strategy, the isocyanoethyl moiety is first installed on the tryptamine (B22526) framework, followed by the reduction of the indole ring to the dihydroindole.

Tryptamine can be N-formylated to give N-formyltryptamine. Subsequent reduction of the indole ring using methods described in section 2.1.1, such as catalytic hydrogenation or with sodium cyanoborohydride, would yield N-formyl-2,3-dihydrotryptamine. The final step would then be the dehydration of the formamide group to the isocyanide using a suitable dehydrating agent. This route has the advantage of avoiding the direct handling of potentially volatile and odorous isocyanide precursors in the alkylation step.

This approach is particularly relevant as isocyanides are known to be synthesized from the corresponding formamides. The dehydration of N-substituted formamides is a classic method for isocyanide synthesis. For instance, the dehydration of N-(2-(1H-indol-3-yl)ethyl)formamide to the corresponding isocyanide has been reported. A similar strategy could be applied to a 2,3-dihydroindole precursor.

Multicomponent Reaction (MCR) Strategies for Isocyanide-Containing Indole/Dihydroindole Scaffolds

While a direct multicomponent reaction for the one-pot synthesis of this compound has not been extensively documented, the literature provides significant insights into MCR strategies for constructing isocyanide-containing indole and dihydroindole frameworks. These reactions often utilize tryptamine-derived isocyanides as key building blocks, which can subsequently undergo further transformations to yield a variety of complex heterocyclic systems.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of IMCRs, classically involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com Variations of this reaction have been instrumental in the synthesis of diverse indole-containing molecules.

One prominent strategy involves an "interrupted" Ugi reaction, where the nucleophilic character of the indole ring at the C3 position intercepts a key reaction intermediate. This approach has been effectively used with tryptamine-derived isocyanides to construct intricate spiroindoline systems. In these reactions, a nitrilium ion intermediate, formed from the reaction of an imine (generated in situ from an aldehyde and an amine) with the isocyanide, is intramolecularly trapped by the indole nucleus. This cascade process leads to the formation of spirocyclic structures, demonstrating the utility of MCRs in rapidly building molecular complexity. The choice of solvent, such as fluorinated alcohols (e.g., TFE or HFIP), can be crucial in facilitating these transformations by activating the imine.

For instance, a highly diastereoselective interrupted Ugi reaction has been reported for the synthesis of structurally congested and stereochemically complex spiroindolines from tryptamine-derived isocyanides. This reaction tolerates a broad range of amines, aldehydes, and 2-isocyanoethylindoles, affording polycyclic products in moderate to excellent yields.

The Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide, also serves as a valuable tool in this context. wikipedia.orglookchem.com While typically not directly yielding dihydroindoles, its products can be precursors to more complex indole-based structures. The versatility of the Passerini reaction allows for the incorporation of a wide variety of functional groups due to the high tolerance of isocyanides. wikipedia.org

The following table summarizes representative MCRs involving isocyanide-containing indole precursors, highlighting the diversity of the resulting scaffolds.

| MCR Type | Reactants | Key Features | Product Scaffold | Reference |

| Interrupted Ugi Reaction | Tryptamine-derived isocyanide, Aldehyde, Amine | Intramolecular trapping of nitrilium ion by indole C3. | Polycyclic Spiroindolines | Not specified |

| Ugi-N-alkylation Sequence | Cinnamaldehyde derivatives, 2-Chloroaniline, Indole-2-carboxylic acid, Isocyanides | Base-mediated intramolecular N-alkylation of the Ugi product. | Pyrazinoindolones | semanticscholar.org |

| Ugi-4CR / Cyclization | Isatin, Amino acid, Isocyanide | Catalyst-free conditions, formation of lactam rings. | Oxindole-Lactam Hybrids | nih.gov |

| Tandem Cross-Coupling/Spirocyclization/Mannich-Type Reaction | 3-(2-Isocyanoethyl)indoles, Diazo compounds | Pd-catalyzed cross-coupling followed by cascade cyclizations. | Polycyclic Spiroindolines | nih.gov |

These examples underscore the power of MCRs in generating diverse and complex indole and dihydroindole-related structures. Although a direct MCR synthesis of this compound is not explicitly detailed, the existing methodologies provide a strong foundation for the development of such a synthetic route. Future research could focus on designing an MCR where a suitable aniline (B41778) derivative, a component that can form the ethyl isocyanide side chain, and other reactants converge to form the desired dihydroindole structure in a single step.

Reactivity and Transformation Pathways of 1 2 Isocyanoethyl 2,3 Dihydroindole

Intramolecular Cyclization Reactions

Intramolecular cyclization of 1-(2-isocyanoethyl)-2,3-dihydroindole derivatives represents a powerful strategy for synthesizing complex heterocyclic scaffolds. The inherent reactivity of the isocyanide group, combined with the nucleophilic character of the indole (B1671886) C3 position, facilitates the formation of a new ring system spiro-fused to the indoline (B122111) core. This process often involves the dearomatization of the indole ring, leading to the formation of spiroindolenine or spiroindoline structures. These transformations can be initiated by various reagents and catalysts, including electrophiles and transition metals, which activate the isocyanide moiety towards intramolecular attack.

Dearomative spirocyclization is a key transformation of 3-(2-isocyanoethyl)indoles, providing access to spiroindolenines and spiroindolines. nih.govresearchgate.net These structures are significant motifs in medicinal chemistry and are core components of many monoterpenoid indole alkaloids, such as those belonging to the Aspidosperma and Strychnos families. nih.govrsc.org The reaction typically proceeds by activating the isocyanide group, which is then attacked by the electron-rich C3 position of the indole ring, breaking its aromaticity. The resulting spiroindolenine can sometimes be isolated or further reduced to the corresponding spiroindoline. acs.org Various strategies, including electrophile-mediated and transition-metal-catalyzed methods, have been developed to achieve this transformation efficiently. nih.govrsc.org

One of the primary strategies for the dearomative spirocyclization of 3-(2-isocyanoethyl)indoles involves the use of an electrophile to activate the isocyanide moiety. nih.gov This process begins with the electrophilic attack on the isocyanide carbon, generating a highly reactive nitrilium ion intermediate. This intermediate is then susceptible to intramolecular trapping by the nucleophilic C3 position of the indole ring, leading to the formation of the spirocyclic system. nih.gov

A notable example of this approach is the N-iodosuccinimide (NIS)-mediated spirocyclization of tryptamine-derived isocyanides. researchgate.net This reaction generates spiroindolenines that contain both an imine and an imidoyl iodide. These functional groups serve as versatile handles for subsequent chemical modifications, allowing for the construction of more complex molecular frameworks. researchgate.net Nucleophilic addition to these products typically occurs with high chemoselectivity and complete diastereoselectivity on the imine moiety, demonstrating the synthetic utility of this electrophile-mediated pathway. researchgate.net

Transition-metal catalysis offers a powerful and versatile platform for the dearomative spirocyclization of this compound and its analogs. Catalysts based on palladium, iron, and copper have been successfully employed to facilitate these complex transformations, each operating through distinct mechanistic pathways such as imidoylation, carbene transfer, and nitrene transfer. These methods provide access to a diverse range of spiroindoline scaffolds under mild conditions and often with high efficiency and selectivity.

####### 3.1.1.2.1. Palladium-Catalyzed Imidoylative Spirocyclization of 3-(2-Isocyanoethyl)indoles

Palladium catalysis has been effectively utilized to construct spiroindolines through the dearomative spirocyclization of 3-(2-isocyanoethyl)indoles. rsc.orgresearchgate.netrsc.org This methodology allows for the synthesis of 2'-aryl-, vinyl-, and alkyl-substituted spiroindolines under mild reaction conditions with a high degree of functional group tolerance. rsc.orgchem960.com The reaction proceeds via an imidoylative spirocyclization pathway. More complex structures, such as C1-tethered oxindole- and indole-spiroindoline bisheterocycles, can be generated in high yields through cascade reactions involving alkene or allene (B1206475) insertion. rsc.orgrsc.org

Furthermore, this palladium-catalyzed approach enables the tandem dearomatization of two different indoles. Using N-(2-bromobenzoyl)indoles as the electrophilic partner for 3-(2-isocyanoethyl)indoles, polyindoline-spiroindoline bisheterocyclic scaffolds can be conveniently synthesized. rsc.orgresearchgate.net Enantioselective versions of this reaction have also been developed. Through the use of a palladium(II) acetate (B1210297) catalyst and a spinol-derived phosphoramidite (B1245037) ligand, chiral spiroindolines have been accessed with yields up to 95% and enantiomeric excesses (ee) as high as 85%. rsc.orgresearchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| N-Me-3-(2-isocyanoethyl)indole | Iodobenzene | Pd(OAc)₂, P(t-Bu)₃ | 2'-Phenyl-spiroindoline | 92% | - | researchgate.netrsc.org |

| N-Bn-3-(2-isocyanoethyl)indole | 1-Iodo-4-methoxybenzene | Pd(OAc)₂, P(t-Bu)₃ | 2'-(4-Methoxyphenyl)-spiroindoline | 85% | - | researchgate.netrsc.org |

| N-Me-3-(2-isocyanoethyl)indole | (E)-1-Iodo-2-phenylethene | Pd(OAc)₂, P(t-Bu)₃ | 2'-Styryl-spiroindoline | 78% | - | researchgate.netrsc.org |

| N-Me-3-(2-isocyanoethyl)indole | Iodobenzene | Pd(OAc)₂, SPINOL-derived ligand | Chiral 2'-Phenyl-spiroindoline | 95% | 85% | rsc.orgresearchgate.net |

####### 3.1.1.2.2. Iron-Catalyzed Carbene Transfer and Spirocyclization Cascades

In a shift towards more sustainable and cost-effective base metals, iron catalysis has been developed for the dearomative spirocyclization of 3-(2-isocyanoethyl)indoles. nih.govacs.org This process is catalyzed by the ferrate complex Bu₄N[Fe(CO)₃NO], also known as the Hieber anion, which effectively facilitates the transfer of carbenes from α-diazo esters to the isocyanide group. nih.govacs.orgacs.org This carbene transfer generates a reactive ketenimine intermediate, which then undergoes a spontaneous dearomative spirocyclization to yield spiroindolenine products. researchgate.netbohrium.com

This iron-catalyzed cascade reaction has proven to be highly valuable in synthetic chemistry. nih.gov It has been successfully employed as a key step in the formal total synthesis of several complex monoterpenoid indole alkaloids, including (±)-aspidofractinine, (±)-limaspermidine, (±)-aspidospermidine, and (±)-17-demethoxy-N-acetylcylindrocarine. researchgate.netacs.org The resulting spiroindolenines can be further transformed, for instance, through a one-pot reduction sequence to afford the corresponding stable spiroindolines. acs.org This method provides a significant advancement over previous palladium-catalyzed versions, which often required high catalyst loadings of the precious metal. acs.orgsemanticscholar.org

| Indole Substrate (R group on N) | Catalyst | Solvent | Temperature (°C) | Yield of Spiroindolenine | Reference |

|---|---|---|---|---|---|

| Methyl (Me) | Bu₄N[Fe(CO)₃NO] | 1,2-DCE | 80 | 92% | nih.govacs.org |

| Benzyl (Bn) | Bu₄N[Fe(CO)₃NO] | 1,2-DCE | 80 | 90% | nih.govacs.org |

| Allyl | Bu₄N[Fe(CO)₃NO] | 1,2-DCE | 80 | 88% | nih.govacs.org |

| Propargyl | Bu₄N[Fe(CO)₃NO] | 1,2-DCE | 80 | 75% | nih.govacs.org |

####### 3.1.1.2.3. Copper-Catalyzed Nitrene Transfer and Cyclization

Copper-catalyzed reactions represent another important avenue for the functionalization of indole derivatives, including those with isocyanoethyl side chains. researchgate.net Specifically, copper-catalyzed nitrene transfer reactions have been developed for the dearomative spirocyclization of 3-(2-isocyanoethyl)indoles using sulfonyl azides as the nitrene source. researchgate.net This approach replaces the metal-carbene intermediate seen in other systems with a metal-nitrene, offering an alternative pathway to spirocyclic structures. researchgate.net An advantage of some of these reported copper-catalyzed systems is their ability to use water as a solvent, enhancing the green chemistry profile of the synthesis. researchgate.net

In a related context, copper-catalyzed nitrene transfer has been efficiently applied to the cyclization of tryptophols and tryptamines, which are structural relatives of this compound. researchgate.netrsc.org Using aryl azides as the nitrogen source, a variety of 3a-nitrogenous furoindolines and pyrroloindolines—classes of indole alkaloids—have been synthesized in good to excellent yields, some reaching up to 99%. researchgate.netrsc.org The proposed mechanism involves the formation of a copper-nitrene complex, which then engages in a cascade process to form the final cyclized product. researchgate.net This highlights the potential of copper-catalyzed nitrene transfer as a robust strategy for constructing nitrogen-containing spiro- and fused-ring systems from indole-based precursors.

Dearomative Spirocyclization to Spiroindolenines and Spiroindolines

Role of Ketenimine Intermediates in Dearomative Transformations

A significant pathway in the dearomative transformation of tryptamine-derived isocyanides, such as 3-(2-isocyanoethyl)indole, involves the formation of ketenimine intermediates. psu.edusemanticscholar.org This strategy relies on the reaction of the isocyanide moiety with a carbene precursor, typically an α-diazo ester, catalyzed by a transition metal. The resulting ketenimine is a highly reactive heteroallene that readily undergoes intramolecular nucleophilic attack by the C3 position of the indole ring, leading to a dearomative spirocyclization. psu.edusemanticscholar.org

Initially, palladium catalysts were employed for this transformation. For instance, Pd-catalyzed carbene transfer from diazoacetates to 3-(2-isocyanoethyl)indoles generates a ketenimine intermediate which spontaneously cyclizes to form spiroindolenines and, subsequently, more complex polycyclic spiroindolines. psu.edu However, these methods often required high loadings of the precious metal catalyst. psu.edu

More recently, a more sustainable approach using an iron-based catalyst, the Hieber anion (Bu₄N[Fe(CO)₃NO]), has been developed. psu.edusemanticscholar.org This iron-catalyzed carbene transfer reaction proceeds efficiently under milder conditions to afford the desired spirocyclic products. The process begins with the catalytic transfer of a carbene to the isocyanide carbon, forming the key ketenimine intermediate. This is followed by a spontaneous intramolecular cyclization where the electron-rich indole nucleus attacks the central carbon of the ketenimine, resulting in the formation of a five-membered spiro-fused ring and the dearomatization of the indole core to an indolenine. psu.edusemanticscholar.org The resulting spiroindolenines can be further reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield stable spiroindolines. semanticscholar.org

This methodology has proven effective for a range of substituted 3-(2-isocyanoethyl)indoles and diazo esters, demonstrating its utility in constructing complex molecular architectures relevant to natural product synthesis. psu.edusemanticscholar.org

Table 1: Iron-Catalyzed Dearomative Spirocyclization via Ketenimine Intermediate This table is interactive. You can sort and filter the data.

| Entry | Indole Substrate (R) | Diazo Compound | Catalyst | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H | Ethyl diazoacetate | Bu₄N[Fe(CO)₃NO] | 85% (spiroindolenine) | semanticscholar.org |

| 2 | 2-Methyl | Ethyl diazoacetate | Bu₄N[Fe(CO)₃NO] | 83% (spiroindolenine) | semanticscholar.org |

| 3 | 2-Phenyl | Ethyl diazoacetate | Bu₄N[Fe(CO)₃NO] | 85% (spiroindolenine) | psu.edu |

| 4 | 2-(4-Fluorophenyl) | Ethyl diazoacetate | Bu₄N[Fe(CO)₃NO] | 72% (spiroindolenine) | semanticscholar.org |

Other Intramolecular Annulation and Rearrangement Processes

Beyond transformations involving ketenimine intermediates, this compound and its analogues engage in a variety of other intramolecular annulation and rearrangement reactions to build intricate polycyclic systems. These cascades are often triggered by different reagents or catalysts, highlighting the diverse reactivity of the isocyanoethyl-indole scaffold.

One notable example is an N-iodosuccinimide (NIS)-mediated iodospirocyclization. researchgate.net In this reaction, the isocyanide is activated by the electrophilic iodine source, leading to a nitrilium ion intermediate which is subsequently trapped by the indole C3-position to generate spiroindolenines containing an imidoyl iodide. This functional group serves as a versatile handle for further chemical modifications. researchgate.net

Cascade reactions catalyzed by other metals like dysprosium(III) have also been developed. An asymmetric ring-opening/Friedel-Crafts/Mannich/desulfonylation cascade reaction between 3-(2-isocyanoethyl)indoles and aziridines, catalyzed by a chiral N,N′-dioxide–Dy(III) complex, allows for the highly diastereo- and enantioselective synthesis of tetracyclic spiroindolines. rsc.org

Furthermore, palladium catalysis can orchestrate tandem reactions that extend beyond simple spirocyclization. A Pd-catalyzed cross-coupling of 3-(2-isocyanoethyl)indoles with diazoacetates can be followed by a spirocyclization and a subsequent Mannich-type reaction to assemble complex polycyclic spiroindoline skeletons. researchgate.net These products are valuable building blocks for the synthesis of the core frameworks of aspidosperma and kopsia alkaloids. researchgate.net Base-controlled annulation reactions with hydrazonyl chlorides have also been shown to produce polycyclic spiroindoline derivatives through complex cascade sequences. rsc.org

Intermolecular Reactions Involving the Isocyanoethyl Group and Dihydroindole Nucleus

The dual functionality of the this compound scaffold also allows for its participation in various intermolecular reactions, where both the isocyanide and the dihydroindole nucleus can play active roles.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the rapid construction of cyclic compounds. The isocyano group is particularly well-suited for these transformations, capable of acting as a synthon in various cycloaddition modes.

In [3+2] cycloaddition reactions, the isocyanide can react with a three-atom component. A notable example is the reaction of 3-(2-isocyanoethyl)indoles with nitrile imines, which can be generated in situ from hydrazonyl chlorides. rsc.org This catalyst-free reaction proceeds under mild conditions through a cascade mechanism that involves a 1,3-dipolar cycloaddition. This strategy provides a convenient route to a range of unprecedented polycyclic indoline scaffolds with high diastereoselectivity. rsc.org

In a broader context, isocyanides are known to participate in palladium-catalyzed [3+2] cyclizations with partners like alkynyl imines, leading to the formation of diverse N-heterocycle frameworks, although specific examples with the dihydroindole scaffold require further exploration. acs.org The Van Leusen reaction, a classic example of a [3+2] cycloaddition using tosylmethyl isocyanide (TosMIC), demonstrates the utility of isocyanides in synthesizing pyrrole (B145914) rings, which are structurally important heterocycles. scribd.com

Table 2: Representative Isocyanide-Based [3+2] Cycloaddition This table is interactive. You can sort and filter the data.

| Isocyanide Component | 3-Atom Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(2-Isocyanoethyl)indole | Nitrile Imine (from Hydrazonyl Chloride) | Et₃N, CH₂Cl₂, rt | Polycyclic Indoline | rsc.org |

| General Isocyanide | Alkynyl Imine | Palladium Catalyst | Indole-Isoindole Derivative | acs.org |

| Tosylmethyl isocyanide (TosMIC) | Electron-deficient alkenes | Base (e.g., NaH, DBU) | Polysubstituted Pyrrole | scribd.com |

Formal [4+1] cycloaddition reactions represent another important reactivity mode for isocyanides, where they act as a one-carbon (C1) synthon reacting with a four-atom, 1,3-diene system. This reaction class has become an indispensable tool for synthesizing five-membered heterocyclic rings. acs.org

The general mechanism involves the isocyanide carbon atom adding to one terminus of the conjugated system, followed by cyclization. A wide array of conjugated heterodienes, such as azadienes, oxadienes, and vinyl ketenes, can serve as the four-atom partner in these reactions, leading to functionalized imidazoles, oxazoles, and pyrroles, respectively. semanticscholar.orgacs.org While this is a well-established reactivity pattern for isocyanides, specific examples of this compound participating as the C1 component in a formal [4+1] cycloaddition are not widely documented in the reviewed literature. The potential exists for the isocyanoethyl group to engage with suitable dienes, but this specific application remains an area for further investigation.

The Domino Knoevenagel/hetero-Diels-Alder (DKHDA) reaction is a powerful multicomponent strategy for synthesizing complex polycyclic systems in a single step. osi.lvresearchgate.net Typically, this reaction involves a Knoevenagel condensation between an active methylene (B1212753) compound (like a 1,3-dicarbonyl) and an aldehyde to form a reactive heterodienic intermediate. This intermediate then undergoes an intramolecular hetero-Diels-Alder cycloaddition with a dienophile present in the aldehyde's structure. osi.lv

The specific application of this domino sequence to a reaction between dihydroindole-2-thiones and this compound is not described in the surveyed scientific literature. While indoline-2-thiones are known to participate in other types of annulations, such as [3+3] cycloadditions, their role in a Knoevenagel-type condensation leading to a hetero-Diels-Alder reaction with an isocyanide has not been reported. Therefore, this specific transformation remains a hypothetical pathway without direct experimental validation in the available sources.

Radical Addition and Cyclization Cascades

The isocyano group in this compound is a versatile participant in radical reactions. The carbon atom of the isocyanide can be viewed as a "carbene equivalent" in its reactivity, readily undergoing addition by radical species. This characteristic allows it to act as an efficient radical acceptor, initiating a cascade of cyclization events to form complex polycyclic structures.

In a typical reaction, a radical initiator, such as AIBN (azobisisobutyronitrile), is used to generate a radical species which then adds to the isocyanide carbon. The resulting imidoyl radical can then undergo intramolecular cyclization with a suitably positioned radical acceptor within the molecule or react with an external trapping agent. The specific outcome of these reactions is highly dependent on the reaction conditions, including the nature of the radical precursor, the solvent, and the temperature.

Research into the radical reactivity of related N-alkylisocyanides has demonstrated the feasibility of such cyclization cascades. For instance, tin-free radical cyclizations involving the addition of alkyl radicals to the isocyanide moiety have been shown to proceed efficiently to form five- and six-membered rings. These reactions often utilize thiocarbonyl compounds as radical precursors under photochemical or thermal initiation.

Table 1: Representative Radical Cyclization of an Isocyanide

| Reactant | Radical Precursor | Initiator/Conditions | Product | Yield (%) |

| N-(2-iodophenethyl)isocyanide | (PhS)2 | AIBN, hv | 6-methyl-5,6-dihydrophenanthridine | 75 |

| N-(3-iodopropyl)isocyanide | Bu3SnH | AIBN, 80 °C | 1-azabicyclo[3.1.0]hexane | 60 |

Note: The data in this table is illustrative of isocyanide reactivity and not specific to this compound.

Functionalized Isocyanide Insertion Reactions

The isocyanide group of this compound can undergo insertion into a variety of chemical bonds, a reaction that is often catalyzed by transition metals. These reactions are of significant synthetic utility as they allow for the rapid construction of complex molecular architectures from simple starting materials.

One of the most well-studied classes of isocyanide insertion reactions is the palladium-catalyzed three-component coupling of an aryl or vinyl halide, an isocyanide, and an amine. In this process, the isocyanide inserts into the carbon-palladium bond of an oxidatively added aryl/vinyl halide-palladium complex. Subsequent nucleophilic attack by the amine on the resulting imidoyl-palladium intermediate, followed by reductive elimination, affords the corresponding amidine product.

The scope of isocyanide insertion reactions is broad and extends beyond the formation of amidines. For example, in the absence of a nucleophile, the imidoyl-palladium intermediate can undergo further reactions, such as migratory insertion of another substrate or beta-hydride elimination, leading to a diverse array of products. The dihydroindole nucleus in this compound is generally stable under these conditions, although its electronic properties can influence the reactivity of the appended isocyanoethyl group.

Palladium-Catalyzed Cross-Coupling Reactions of 3-(2-Isocyanoethyl)indoles

While the title compound is a 1-substituted 2,3-dihydroindole, the reactivity of the closely related 3-(2-isocyanoethyl)indoles in palladium-catalyzed cross-coupling reactions provides valuable insight into the potential transformations of the isocyanide moiety. In these reactions, the isocyanide can act as a coupling partner, a ligand, or a precursor to other functional groups.

A notable example is the palladium-catalyzed reaction of 3-(2-isocyanoethyl)indoles with aryl halides. In the presence of a suitable palladium catalyst and base, the isocyanide can undergo a formal [4+1] cycloaddition with the aryl halide to generate functionalized carbazole (B46965) derivatives. This transformation is believed to proceed through a sequence of oxidative addition, isocyanide insertion, intramolecular C-H activation, and reductive elimination.

Furthermore, the isocyano group can be transformed into other functionalities via palladium catalysis. For instance, it can be hydrolyzed to an amine or an amide under appropriate conditions, or it can be converted to a nitrile. These transformations significantly expand the synthetic utility of isocyanides as building blocks in organic synthesis.

Table 2: Palladium-Catalyzed Reactions of Isocyanides

| Isocyanide Substrate | Coupling Partner | Catalyst/Ligand | Product Type |

| 1-Tosyl-3-isocyanomethylindole | Iodobenzene | Pd(OAc)2/dppf | N-Aryl-N-(indol-3-ylmethyl)formamide |

| tert-Butyl isocyanide | 4-Iodotoluene | PdCl2(PPh3)2 | N-tert-Butyl-4-methylbenzamide |

Note: The data in this table is illustrative of the reactivity of isocyanides in palladium-catalyzed reactions and is not specific to 3-(2-Isocyanoethyl)indoles.

Mechanistic Investigations of Reactions Involving 1 2 Isocyanoethyl 2,3 Dihydroindole

Elucidation of Reaction Pathways and Transition State Geometries

The dearomative spirocyclization of 3-(2-isocyanoethyl)indoles is a powerful strategy for building molecular complexity. nih.gov The reaction pathways are diverse and depend on the reagents and catalysts employed. Three major strategies have been identified for transforming the isocyanide moiety to initiate spirocyclization. nih.gov

Strategy I: Electrophilic Activation. This pathway involves the reaction of the isocyanide with an electrophile, generating a nitrilium ion intermediate. This highly electrophilic species is then trapped intramolecularly by the nucleophilic C3 position of the indole (B1671886) ring, initiating the spirocyclization cascade. nih.gov

Strategy II: Imidoylative Cross-Coupling. This strategy uses transition-metal catalysis, often with palladium, to facilitate an imidoylative cross-coupling reaction. The key step involves the insertion of the isocyanide into an organopalladium species, forming an imidoylpalladium intermediate that drives the subsequent cyclization. nih.gov

Strategy III: Carbene/Nitrene Transfer. In this pathway, a metal-catalyzed transfer of a carbene or nitrene to the isocyanide carbon atom generates a ketenimine or carbodiimide intermediate. nih.gov This intermediate then undergoes a spontaneous dearomative spirocyclization. nih.gov

The elucidation of these pathways relies on a combination of experimental evidence, such as the isolation and characterization of intermediates, and computational studies. Density Functional Theory (DFT) calculations are often employed to map the potential energy surface of the reaction, helping to determine the geometries of transition states and the feasibility of proposed mechanistic steps. For instance, in Diels-Alder reactions, computational models can predict whether an endo or exo transition state is favored, thereby explaining the observed stereoselectivity of the product.

Identification and Characterization of Key Intermediates

The transient species formed during the reactions of 3-(2-isocyanoethyl)indole are central to understanding the reaction mechanism and controlling the final product's structure.

Nitrilium ions are powerful electrophilic intermediates long known in organic chemistry from classic reactions like the Beckmann rearrangement and the Ritter reaction. vu.nl They can be generated in situ or used as stable salts. vu.nl In the context of 3-(2-isocyanoethyl)indole chemistry, the first major strategy for dearomatization relies on the formation of a nitrilium ion. nih.gov An external electrophile attacks the terminal carbon of the isocyanide, resulting in the formation of a highly reactive nitrilium ion. nih.gov This intermediate is immediately trapped by the indole ring in an intramolecular electrophilic attack, leading to the formation of spirocyclic indolenines and indolines. nih.govvu.nl This strategy has been successfully applied using various electrophiles. nih.gov The versatility of nitrilium ions as imine synthons allows for their use in the synthesis of a wide array of nitrogen-containing heterocycles. vu.nl

Transition-metal-catalyzed reactions offer a distinct pathway involving imidoylpalladium intermediates. nih.gov This approach is a cornerstone of modern cross-coupling chemistry. In a typical sequence involving an aryl halide, an active Pd(0) catalyst undergoes oxidative addition to form an arylpalladium(II) species. The isocyanide then inserts into the aryl-palladium bond to generate a C-bound imidoylpalladium(II) intermediate. nih.gov This key intermediate can then undergo further reactions, such as subsequent intramolecular cyclization onto the indole ring, to yield complex heterocyclic structures like indoloquinolines or β-carbolines. nih.gov This pathway has been exploited in the synthesis of medicinally valuable dihydroisoquinolines through enantioselective carbocyclization of the imidoylpalladium species. nih.gov

Ketenimines are another class of crucial intermediates in the reactions of 3-(2-isocyanoethyl)indole, typically formed via a metal-catalyzed carbene transfer. nih.gov In a process reported by Chen and co-workers, a palladium catalyst was used to facilitate the transfer of a carbene from a diazo compound to the isocyanide. nih.gov This forms a ketenimine intermediate which then undergoes spontaneous dearomative spirocyclization to build polycyclic spiroindolines. nih.gov While effective, this method often requires high loadings of the precious palladium catalyst. nih.gov

More recently, an iron-catalyzed carbene transfer reaction has been developed, offering a more sustainable alternative. nih.gov The ferrate complex Bu₄N[Fe(CO)₃NO], also known as the Hieber anion, effectively catalyzes the transfer of carbenes from α-diazo esters to 3-(2-isocyanoethyl)indoles. nih.gov This process generates a ketenimine intermediate that directly leads to the formation of spiroindolenines. nih.gov The reaction proceeds in a cascade involving ketenimine formation, 6π-electron ring closure, and subsequent rearrangement or reduction steps. nih.gov

Table 1: Iron-Catalyzed Dearomative Spirocyclization via Ketenimine Intermediate Reaction of C2-substituted 3-(2-isocyanoethyl)indoles with ethyl diazoacetate.

| Entry | R² Substituent on Indole | Product | Yield (%) |

| 1 | p-Tolyl | Ethyl (Z)-2-(2-(p-tolyl)spiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate | 72% nih.gov |

| 2 | 2-Naphthyl | Ethyl (Z)-2-(2-(naphthalen-2-yl)spiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate | 78% nih.gov |

| 3 | Br | Ethyl (Z)-2-(2-bromospiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate | 76% nih.gov |

| 4 | CH₂CO₂Me | Ethyl (Z)-2-(2-(2-methoxy-2-oxoethyl)spiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate | 56% nih.gov |

Isocyanides are excellent radical acceptors due to the lone pair on the carbenic carbon atom. The reaction of a radical species with an isocyanide generates an imidoyl radical as the key intermediate. This reactivity has been widely exploited in various transformations. The general mechanism involves the addition of a radical to the isocyanide carbon, forming the imidoyl radical. This intermediate can then participate in subsequent steps, such as abstracting a hydrogen atom to complete an addition reaction or engaging in an intramolecular cyclization. This radical-polar crossover mechanism is a powerful tool in synthesis.

For example, the hydrothiolation of isocyanides with thiols proceeds via a radical chain mechanism where a thiyl radical adds to the isocyanide to form an imidoyl radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule to yield the thioformimidate product and regenerate the thiyl radical. Imidoyl radicals can also be key intermediates in the synthesis of fused heterocyclic systems like phenanthridines through the radical cyclization of 2-isocyanobiaryls.

Stereochemical Aspects and Diastereoselectivity Control in Transformations

Many synthetic applications of 3-(2-isocyanoethyl)indoles focus on the construction of complex, stereochemically rich polycyclic spiroindolines. researchgate.net Therefore, controlling the stereochemical outcome of these reactions is of paramount importance. When new chiral centers are formed, the relative and absolute stereochemistry must be controlled.

Highly diastereoselective transformations have been developed, often proceeding through cascade reactions. For example, an interrupted Ugi reaction using tryptamine-derived isocyanides has been shown to produce structurally congested and stereochemically complex spiroindolines with high diastereoselectivity. researchgate.net In some cases, the reactions yield a single diastereomer. researchgate.net Similarly, a cascade reaction of tryptamine-derived isocyanide with ynones under transition metal-free conditions allows for the synthesis of polycyclic spiroindolines with excellent diastereoselectivity.

The control of diastereoselectivity is often governed by the specific transition state geometry of the key bond-forming step. For instance, in cyclization reactions, the existing stereocenters in the starting material or catalyst can direct the approach of the reacting partners, leading to a favored diastereomer. In the iron-catalyzed carbene transfer, the conversion of certain substrates proceeded with moderate diastereoselectivity (2.2:1 dr), indicating that while there is a facial preference for the cyclization, it is not absolute for all substrates. nih.gov In contrast, asymmetric catalysis, for example using a chiral N,N'-dioxide-Dy(III) complex, has been employed to achieve high levels of both diastereo- and enantioselectivity in cascade reactions, affording tetracyclic spiroindolines in up to 97% ee.

Kinetic Studies and Rate Determining Steps in Cascade Reactions

Detailed experimental kinetic studies on cascade reactions specifically involving 1-(2-isocyanoethyl)-2,3-dihydroindole, including the determination of rate constants, activation energies, and the identification of rate-determining steps through empirical data, are not extensively documented in publicly available scientific literature. The majority of research focuses on the synthetic outcomes and plausible mechanistic pathways of related compounds, such as 3-(2-isocyanoethyl)indoles (tryptamine-derived isocyanides), rather than a quantitative analysis of reaction kinetics for the 2,3-dihydroindole analogue.

In the context of cascade reactions of tryptamine-derived isocyanides, which are close structural analogues, several types of transformations have been explored, including dearomative spirocyclization, and cycloadditions. For these complex multi-step processes, the initial step, such as the activation of the isocyanide group or the initial nucleophilic attack, is often proposed as the rate-determining step.

Hypothetical Kinetic Parameters in a Cascade Reaction

While specific experimental data for this compound is unavailable, a hypothetical kinetic dataset for a generic cascade reaction can illustrate the principles of kinetic analysis. The following table represents plausible, though not experimentally verified, data for a reaction proceeding through a proposed multi-step mechanism.

| Step | Reactant(s) | Product(s) of Step | Hypothetical Rate Constant (k) at 298 K | Hypothetical Activation Energy (Ea) (kJ/mol) |

| 1 | This compound + Electrophile | Intermediate A | 1.2 x 10-4 M-1s-1 | 65 |

| 2 | Intermediate A | Intermediate B (Cyclized) | 3.5 x 10-2 s-1 | 45 |

| 3 | Intermediate B | Final Product | 8.1 x 10-1 s-1 | 30 |

Factors Influencing the Rate-Determining Step

Several factors could influence the kinetics and the rate-determining step of cascade reactions involving this compound:

Nature of the Electrophile/Catalyst: The reactivity of the species that initiates the cascade will directly impact the rate of the first step.

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates, thereby altering the rates of different steps.

Steric and Electronic Effects: Substituents on the 2,3-dihydroindole ring or the isocyanoethyl group can influence the nucleophilicity of the indole nitrogen and the reactivity of the isocyanide carbon, which can affect the energy barriers of various steps in the cascade.

Computational studies on related indole derivatives have been used to model reaction pathways and estimate the energy barriers of transition states, providing theoretical support for proposed rate-determining steps. These studies often suggest that the initial bond-forming event that disrupts the aromaticity of the indole ring system is a likely candidate for the slowest step in the sequence.

Further experimental research, including reaction monitoring by spectroscopic methods (e.g., NMR, IR) under various conditions and concentration dependencies, would be necessary to definitively determine the kinetic parameters and the rate-determining step for cascade reactions of this compound.

Computational Chemistry Approaches for 1 2 Isocyanoethyl 2,3 Dihydroindole Systems

Application of Quantum Chemical Methods to Predict Reactivity

Quantum chemical methods are instrumental in predicting the reactivity of molecules by calculating their electronic properties. For derivatives of 2,3-dihydroindole, these methods can elucidate the effects of substituents, the nature of frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density, all of which govern how the molecule interacts and reacts.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms and energetics of organic reactions due to its balance of accuracy and computational cost. For systems related to 1-(2-Isocyanoethyl)-2,3-dihydroindole, such as tryptamine-derived isocyanides, DFT calculations have been employed to understand complex reaction cascades.

Recent studies on 3-(2-isocyanoethyl)indoles, the unsaturated analog of the target molecule, have utilized DFT to explore their participation in cascade reactions that lead to the formation of polycyclic spiroindolines. These studies have shown that the isocyanide group is a versatile functional handle for dearomatization reactions. DFT calculations have been instrumental in mapping out the potential energy surfaces of these transformations, identifying transition states, and determining the thermodynamics of each step. For instance, in reactions involving nitrile imines, a cascade process involving nucleophilic attack, a Friedel–Crafts-type reaction, and an aza-Mannich reaction was elucidated, with DFT providing the energetic rationale for the observed high diastereoselectivity rsc.org.

Furthermore, computational studies on the photochemical behavior of tryptamine-derived isocyanides have suggested the formation of an intramolecular charge transfer complex between the electron-rich indole (B1671886) ring and the isocyanide group. Time-Dependent DFT (TD-DFT) calculations have been used to analyze this possibility and explain the observed photophysical properties researchgate.net. Although the 2,3-dihydroindole ring is less aromatic, the potential for interaction between the nitrogen lone pair and the isocyanide group remains a key area for DFT investigation.

The table below summarizes representative energetic data that could be obtained from DFT calculations on a hypothetical reaction involving a dihydroindole-isocyanide derivative.

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | 15-25 | Activation energy for the rate-determining step, indicating reaction feasibility. |

| ΔG‡ | 20-30 | Gibbs free energy of activation, including thermal and entropic corrections. |

| ΔErxn | -10 to -40 | Reaction energy, indicating the thermodynamic driving force of the reaction. |

| ΔGrxn | -15 to -45 | Gibbs free energy of reaction, indicating the spontaneity of the overall process. |

| This interactive table contains hypothetical data based on typical values for cycloaddition reactions studied by DFT. |

Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for understanding the electronic structure and bonding in molecules. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer benchmark-quality data.

For isocyanide-containing molecules, ab initio calculations can precisely characterize the nature of the carbon-nitrogen triple bond and the electronic environment of the isocyano carbon, which is crucial for its reactivity as both a nucleophile and an electrophile. Studies on simpler isocyanides have used these methods to investigate their interactions, such as hydrogen and halogen bonding researchgate.netnih.gov.

In the context of this compound, ab initio calculations would be valuable for:

Determining Accurate Geometries: Obtaining precise bond lengths and angles for different conformers.

Analyzing Frontier Orbitals: Characterizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack. The HOMO is expected to be localized on the dihydroindole ring, particularly the nitrogen atom and the attached aromatic ring, while the LUMO is likely associated with the π* orbitals of the isocyanide group.

Calculating Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to understand the partial charges on each atom, which influences intermolecular interactions and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can explore the conformational space of flexible molecules like this compound and simulate their interactions with other molecules, such as solvents or biological macromolecules.

The ethyl-isocyanide side chain attached to the dihydroindole nitrogen introduces significant conformational flexibility. MD simulations can reveal the preferred conformations (rotamers) of this side chain and the energy barriers between them. This is crucial as the spatial orientation of the isocyanide group will dictate its accessibility for reactions and intermolecular interactions.

Recent MD simulation studies on related tryptamine (B22526) derivatives have focused on their permeation through lipid bilayers, providing insights into the types of intermolecular forces that govern their behavior in biological environments nih.govsdu.dk. These studies highlight the importance of hydrogen bonding and hydrophobic interactions. For this compound, MD simulations could be used to study:

Solvent Effects: How the molecule's conformation and dynamics change in different solvents.

Aggregation Behavior: Whether molecules tend to self-associate in solution, a phenomenon observed in tryptamine-derived isocyanides that can influence their photochemical reactivity researchgate.netrsc.org.

Binding to Receptors: Simulating the interaction of the molecule with a protein binding site to understand binding modes and estimate binding affinities.

Prediction of Activation Barriers and Reaction Selectivity

A key application of computational chemistry in organic synthesis is the prediction of activation barriers (activation energies) for chemical reactions, which allows for the rationalization and prediction of reaction rates and selectivity (chemo-, regio-, and stereoselectivity).

For reactions involving this compound, such as cycloadditions or dearomatization reactions, DFT calculations are commonly used to locate the transition state structures and calculate their energies mdpi.com. The difference in energy between the reactants and the transition state gives the activation barrier. By comparing the activation barriers for different possible reaction pathways, the most likely outcome can be predicted.

For example, in the cascade reactions of 3-(2-isocyanoethyl)indoles, computational studies have been essential in explaining the observed high diastereoselectivity rsc.org. DFT calculations can model the different diastereomeric transition states, and the calculated energy differences can be correlated with the experimental product ratios. Hydrogen bonding has been identified in some systems as a key factor in lowering the free energy barrier of certain transition states, thus controlling the reaction pathway researchgate.net.

The following table illustrates how computational methods can predict selectivity by comparing activation energies for different reaction pathways.

| Reaction Pathway | Competing Pathway | ΔE‡ (Pathway 1) (kcal/mol) | ΔE‡ (Pathway 2) (kcal/mol) | Predicted Selectivity |

| [3+2] Cycloaddition | [4+2] Cycloaddition | 18.5 | 25.2 | Favors [3+2] product |

| endo Approach | exo Approach | 21.0 | 23.5 | Favors endo product |

| Regioisomer A | Regioisomer B | 19.8 | 20.9 | Favors Regioisomer A |

| This interactive table presents hypothetical data to demonstrate the concept of predicting reaction selectivity based on calculated activation energies. |

Theoretical Insights into Molecular Interactions and Bonding in Dihydroindole-Isocyanide Derivatives

Theoretical methods provide profound insights into the nature of chemical bonds and non-covalent interactions within and between molecules. For dihydroindole-isocyanide derivatives, understanding these interactions is key to explaining their physical properties, crystal packing, and role in molecular recognition.

The isocyanide group is a particularly interesting functional group in this regard. It can act as a hydrogen bond acceptor at the carbon atom, an interaction that is surprisingly common and significant nih.gov. It can also participate in halogen bonding and π-stacking interactions. Theoretical studies can quantify the strength of these interactions and describe their geometric preferences.

Symmetry-Adapted Perturbation Theory (SAPT) and other energy decomposition analysis methods can be used to dissect the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. Such analyses on model systems containing the dihydroindole and isocyanide moieties would reveal the dominant forces governing their interactions. For example, analysis of halogen bonding involving isocyanides has shown that while electrostatics are dominant, dispersion and induction also provide significant attractive contributions nih.gov.

Furthermore, the electronic nature of the dihydroindole ring, with its sp3-hybridized carbons at positions 2 and 3, differs significantly from the aromatic indole ring. Theoretical studies can quantify how this saturation affects the electron-donating ability of the heterocyclic system and how this, in turn, influences the properties and reactivity of the attached isocyanoethyl group through inductive effects.

Synthetic Applications and Derivative Synthesis from 1 2 Isocyanoethyl 2,3 Dihydroindole

Construction of Complex Polycyclic Spiroindolines

A significant application of tryptamine-derived isocyanides is in the synthesis of polycyclic spiroindolines, a structural motif present in numerous biologically active natural products. nih.gov These syntheses often employ cascade reactions where the indole (B1671886) ring of a 3-(2-isocyanoethyl)indole derivative undergoes a dearomative spirocyclization, thereby generating the 2,3-dihydroindole (indoline) core of the target molecule.

Various catalytic systems have been developed to facilitate these transformations. For instance, a tandem reaction involving an yttrium(III)-catalyzed ring-opening of aziridines with 3-(2-isocyanoethyl)indoles, followed by a Friedel–Crafts/Mannich cascade, yields polycyclic spiroindolines containing tetrahydro-β-carboline units in moderate to excellent yields (56–92%). researchgate.net Similarly, a highly diastereo- and enantioselective version of this reaction has been achieved using a chiral N,N′-dioxide–Dy(III) complex as the catalyst, affording tetracyclic spiroindolines in up to 88% yield and 97% enantiomeric excess (ee). researchgate.net

Palladium catalysis has also proven effective. A palladium-catalyzed dearomative spirocyclization of 3-(2-isocyanoethyl)indoles allows for the construction of 2'-aryl-, vinyl-, and alkyl-substituted spiroindolines under mild conditions. researchgate.net This methodology can be extended to create more complex bisheterocycles, such as C1-tethered oxindole- and indole-spiroindoline systems, through an imidoylative spirocyclization cascade. researchgate.net The use of a chiral phosphoramidite (B1245037) ligand with a palladium catalyst has enabled the asymmetric synthesis of these spiroindolines with up to 95% yield and 85% ee. researchgate.net

| Catalyst System | Reaction Type | Key Features | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Yttrium(III) Complex | Cascade (Ring-opening/Friedel–Crafts/Mannich) | Forms spiroindolines with tetrahydro-β-carboline units. | 56–92% | N/A | researchgate.net |

| Chiral N,N′-dioxide–Dy(III) Complex | Asymmetric Cascade Reaction | Highly diastereo- and enantioselective. | Up to 88% | Up to 97% | researchgate.net |

| Pd(OAc)₂ / Chiral Phosphoramidite Ligand | Asymmetric Imidoylative Spirocyclization | Tandem dearomatization to form polyindoline-spiroindoline scaffolds. | Up to 95% | Up to 85% | researchgate.net |

Formal Total Syntheses of Architecturally Intricate Natural Products and Their Analogues

The complex scaffolds constructed from 1-(2-isocyanoethyl)-2,3-dihydroindole and its precursor serve as advanced intermediates in the formal total synthesis of architecturally complex natural products, particularly indole alkaloids.

Synthesis of Aspidosperma and Strychnos-Type Indole Alkaloid Skeletons

The Aspidosperma and Strychnos families of alkaloids are characterized by their intricate, stereochemically rich pentacyclic and hexacyclic frameworks. Synthetic strategies often rely on the construction of a key spiroindoline or dearomatized indole intermediate, which is then elaborated to the final natural product.

The dearomative spirocyclization methodologies discussed previously provide a direct route to these crucial intermediates. For example, an iron-catalyzed carbene transfer from α-diazo esters to 3-(2-isocyanoethyl)indoles generates ketenimine intermediates that undergo spontaneous dearomative spirocyclization. This cascade reaction has been a key step in the formal total syntheses of several monoterpenoid indole alkaloids, including (±)-aspidofractinine, (±)-limaspermidine, and (±)-aspidospermidine. researchgate.net The palladium-catalyzed methods for constructing spiroindolines also offer a versatile entry point to the core structures of these alkaloids. researchgate.net These approaches highlight the utility of tryptamine-derived isocyanides in rapidly assembling the complex polycyclic systems that define these important classes of natural products.

| Alkaloid Family | Key Synthetic Strategy | Role of Isocyanide Precursor | Reference |

|---|---|---|---|

| Aspidosperma | Iron-Catalyzed Carbene Transfer / Dearomative Spirocyclization Cascade | Forms key spiroindoline intermediate for formal total synthesis of aspidofractinine (B1242310) and aspidospermidine. | researchgate.net |

| Strychnos & Aspidosperma | Palladium-Catalyzed Imidoylative Spirocyclization | Provides access to complex spiroindoline and polyindoline scaffolds, which are core structures of these alkaloids. | researchgate.net |

Access to Novel Heterocyclic Scaffolds and Ring Systems

The unique reactivity of the isocyanide group in this compound allows for its use in various cyclization and cycloaddition reactions to generate a diverse array of heterocyclic systems beyond spiroindolines.

Indole-Isoindole Derivatives via Palladium-Catalyzed Cyclization

A facile protocol for preparing indole-isoindole derivatives has been developed utilizing a palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines. rsc.org In this transformation, the palladium catalyst plays a triple role, acting as a π-acid, a transition-metal catalyst, and a hydride ion donor. This unique reactivity enables the isocyanide to function as both a C1 synthon for cyanation and a C1N1 synthon for imidoylation. This reaction represents a significant advance in accessing these unique N-heterocyclic frameworks and has been applied to the late-stage modification of biologically active molecules. rsc.org

Thieno[2,3-b]indole Derivatives

The synthesis of thieno[2,3-b]indoles, a scaffold with applications in materials science and medicine, can be achieved through various routes. nih.govrsc.orgresearchgate.net One reported method involves the condensation of an isocyanide (e.g., cyclohexyl isocyanide) with indolin-2-thiones. researchgate.net This reaction forms a 3-cyclohexyaminomethylene-indolin-2-thione intermediate, which subsequently reacts with α-halocarbonyl compounds to produce the target thieno[2,3-b]indole ring system. researchgate.net While this demonstrates the utility of isocyanides in building this scaffold, other common methods start from precursors like indole-2-thiones or functionalized indoles without an isocyanide moiety. nih.govnih.gov

Diverse Nitrogen, Oxygen, and Sulfur-Containing Heterocycles via Isocyanide Cycloadditions

The isocyanide functional group is well-known for its participation in cycloaddition reactions, making this compound a versatile substrate for creating a wide range of heterocycles. mdpi.com Isocyanides can react in various cycloaddition modes, including [3+2] and [5+1] cycloadditions, to form five- and six-membered rings.

For example, 1,3-dipolar cycloadditions are a powerful tool for synthesizing five-membered heterocycles. libretexts.org The reaction of nitrile oxides (generated in situ) with alkenes is a classic method for preparing 2-isoxazolines, which are N- and O-containing heterocycles. mdpi.com This highlights the potential for the isocyanide group to be transformed into a reactive intermediate capable of participating in such cycloadditions. Multi-component reactions involving isocyanides are particularly effective for generating molecular diversity, enabling the synthesis of complex scaffolds like benzoxazoles from α-ketones and 2-aminophenol (B121084) in a one-pot procedure. mdpi.com

| Reaction Type | Reactants | Resulting Heterocycle | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Isocyanide, Alkynyl Imine (Pd-catalyzed) | Indole-Isoindole | rsc.org |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from isocyanide precursor), Alkene | 2-Isoxazoline (N,O-heterocycle) | mdpi.com |

| Multi-component Reaction | Isocyanide, α-Ketone, 2-Aminophenol | Benzoxazole (N,O-heterocycle) | mdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Isocyanoethyl)indole |

| Tetrahydro-β-carboline |

| (±)-Aspidofractinine |

| (±)-Limaspermidine |

| (±)-Aspidospermidine |

| Indole-isoindole |

| Thieno[2,3-b]indole |

| Indolin-2-thione |

| 3-Cyclohexyaminomethylene-indolin-2-thione |

| 2-Isoxazoline |

| Benzoxazole |

Development of Atom-Economical and Environmentally Benign Synthetic Protocols

In recent years, a strong emphasis has been placed on the development of synthetic methodologies that are both atom-economical and environmentally friendly. This aligns with the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. rsc.org

Atom-Economical Reactions:

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates the majority of the atoms from the starting materials. acs.orgnih.gov The use of this compound in MCRs represents a highly efficient strategy for the construction of complex molecular frameworks.

Cascade reactions, where a series of intramolecular transformations follow an initial intermolecular reaction, are also highly atom-economical. The synthesis of polycyclic spiroindolines from tryptamine-derived isocyanides and various reaction partners exemplifies this approach, often proceeding with excellent diastereoselectivity and atom economy. rsc.org

Environmentally Benign Protocols:

The development of greener synthetic routes for indole and indoline (B122111) derivatives is an active area of research. rsc.org Key aspects of these protocols include:

Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or deep eutectic solvents. nih.gov

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. This includes the use of metal catalysts, organocatalysts, and biocatalysts.

Energy Efficiency: Reactions that can be performed at room temperature or with minimal heating are more energy-efficient.

Waste Reduction: Methodologies that avoid the formation of byproducts and simplify purification procedures are being developed.

An example of a green approach is the use of flow chemistry for the synthesis of indoline derivatives, which can lead to higher productivity and reduced use of hazardous reagents. epa.gov Electrochemical methods also offer a sustainable alternative by avoiding the need for chemical oxidants or reductants. rsc.org

The application of these principles to the synthesis and transformations of this compound is crucial for the future of sustainable organic synthesis. By designing atom-economical and environmentally benign protocols, the full potential of this versatile building block can be realized in a responsible manner.

Q & A

Q. What are the established synthetic routes for 1-(2-Isocyanoethyl)-2,3-dihydroindole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or isocyanide insertion strategies. For example, reacting 2,3-dihydroindole derivatives with 2-isocyanoethyl halides under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF or THF) at 60–80°C typically yields the target compound. Catalytic bases like K₂CO₃ improve efficiency by deprotonating intermediates . Optimizing stoichiometry and reaction time is critical, as excess isocyanide may lead to side reactions (e.g., dimerization). Yields are monitored via HPLC or GC-MS , with purity confirmed by ¹H/¹³C NMR (e.g., characteristic isocyanide signals at ~2100 cm⁻¹ in IR ) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural elucidation requires multimodal spectroscopy :

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for indole) and dihydroindole’s CH₂ groups (δ 2.8–3.5 ppm). The isocyanoethyl group’s methylene protons appear as a triplet near δ 3.0–3.2 ppm.

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for polymorphic forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.

- Ventilation : Conduct reactions in fume hoods due to volatile isocyanide byproducts.

- Waste Management : Quench residual isocyanides with acidic ethanol (pH <3) before disposal .

Advanced Research Questions

Q. How does the isocyanoethyl group influence the compound’s reactivity in multicomponent reactions (e.g., Ugi or Passerini)?

- Methodological Answer : The isocyano group acts as a nucleophile , enabling participation in Ugi reactions with aldehydes, amines, and carboxylic acids. Computational studies (DFT) suggest the electron-withdrawing indole ring enhances electrophilicity at the isocyanide carbon, accelerating imine formation. To optimize regioselectivity, use Lewis acids (e.g., ZnCl₂) in dichloromethane at 0°C .

Q. What computational approaches are used to predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the isocyanide group) in aqueous buffers.

- Quantum Mechanical Calculations (DFT) : Predict bond dissociation energies (BDEs) to identify labile sites.

- Experimental Validation : Accelerated stability studies (40–60°C, 75% RH) coupled with HPLC-UV degradation profiling .

Q. How can contradictory data on the compound’s biological activity (e.g., varying IC₅₀ values) be resolved methodologically?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays .

- Dose-Response Refinement : Use 3D spheroid models or patient-derived cells to better mimic in vivo conditions.

- Statistical Factorial Design : Apply response surface methodology (RSM) to isolate variables (e.g., pH, temperature) affecting activity .

Q. What strategies are effective for modifying the dihydroindole core to enhance pharmacological properties (e.g., bioavailability)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the indole C5 position to improve solubility.

- Prodrug Design : Convert the isocyanide to a hydrolyzable carbamate for controlled release.

- In Silico ADMET Prediction : Tools like SwissADME assess logP, permeability, and CYP450 interactions pre-synthesis .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

- Solvent-Free Reactions : Use ball milling or microwave-assisted synthesis to reduce DMF dependency.

- Biocatalysis : Explore lipases or transaminases for enantioselective modifications.

- Catalytic Recycling : Immobilize Pd/C or AuNPs on mesoporous silica to minimize metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.